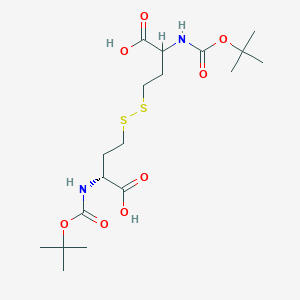![molecular formula C15H28N2O2 B13026172 [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a synthetic organic compound with the molecular formula C15H28N2O2 and a molecular weight of 268.40 . This compound is primarily used for research purposes and is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides stability and rigidity. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butylN-[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]carbamate: Similar structure but with a different substituent on the bicyclic ring.
tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
The uniqueness of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate lies in its specific aminoethyl substitution, which provides distinct chemical reactivity and biological interactions compared to its analogs .
Eigenschaften
Molekularformel |
C15H28N2O2 |
|---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-15-7-4-14(5-8-15,6-9-15)10-11-16/h4-11,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QJTNNDFUOOZAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
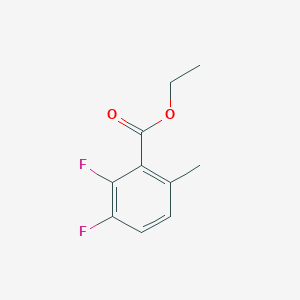
![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
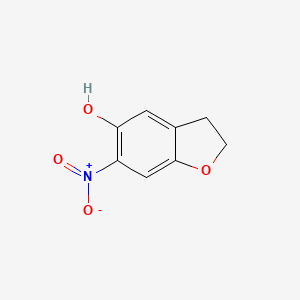
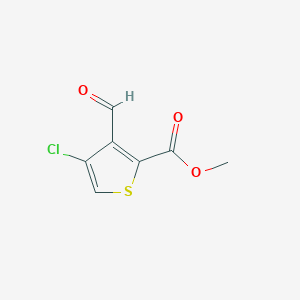

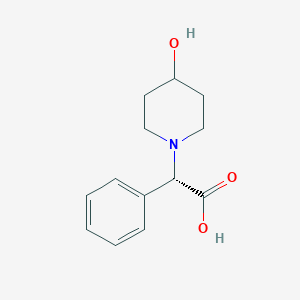
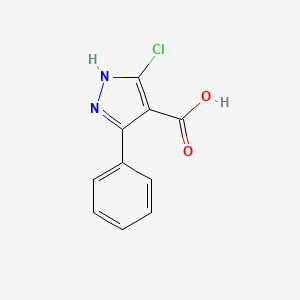
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
